

Technical Support Center: (S,S)-BMS-984923

Preclinical Safety and Tolerability

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Compound of Interest

Compound Name: (S,S)-BMS-984923

Cat. No.: B12400542

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Welcome to the technical support resource for researchers utilizing **(S,S)-BMS-984923**, also known as ALX-001. This guide provides frequently asked questions (FAQs) and troubleshooting information based on available preclinical and early-stage clinical data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **(S,S)-BMS-984923** and how does it relate to its safety profile?

A1: **(S,S)-BMS-984923** is a silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).^{[1][2][3]} Its primary mechanism involves selectively blocking the pathogenic interaction between amyloid-beta oligomers (A β o), cellular prion protein (PrPc), and mGluR5, which is implicated in synaptic dysfunction in neurodegenerative diseases like Alzheimer's.^[1] Crucially, as a silent allosteric modulator, it does not interfere with the normal physiological signaling of glutamate that is essential for cognitive functions.^{[2][4]} This targeted approach, which avoids disrupting normal neurotransmission, is a key aspect of its favorable safety profile, as it does not produce the neuropsychiatric or cognitive adverse effects commonly associated with mGluR5 negative allosteric modulators.^[2]

Q2: What are the key findings from preclinical safety and tolerability studies?

A2: While detailed toxicology reports are not publicly available, preliminary preclinical data suggest a good safety profile for **(S,S)-BMS-984923**.^[5] Studies in animal models have indicated low toxicity and high tolerability at therapeutic doses.^[6] One report highlighted that

no toxicity was observed at doses up to 250 times higher than those required to achieve 50% occupancy of brain mGluR5 receptors, suggesting a wide therapeutic window.[4] Preclinical studies in Alzheimer's disease mouse models did not report any safety issues with the use of **(S,S)-BMS-984923**. [5]

Q3: Has **(S,S)-BMS-984923** been evaluated for safety in humans?

A3: Yes, **(S,S)-BMS-984923** has been evaluated in Phase 1 clinical trials involving healthy older adults and individuals with Alzheimer's or Parkinson's disease. In a single ascending dose study in healthy older adults, doses up to 200 mg were found to be safe and well-tolerated, with no serious adverse events reported.[1][4] Multiple ascending dose studies have also been conducted, with doses of 50 mg, 100 mg, and 150 mg administered twice daily, and have shown the drug to be generally well-tolerated.[1][2]

Q4: What were the reported adverse events in early clinical studies?

A4: In a Phase 1a single ascending dose study, all treatment-emergent adverse events (TEAEs) were mild to moderate.[6] The TEAEs considered possibly related to the treatment included brief oral sensations, a brief episode of dizziness, transient headaches, one episode of transient hypertension, and one instance of increased triglycerides.[6] Importantly, no clinically significant changes in cognitive or psychological symptom scales were recorded.[2]

Troubleshooting Guide for Preclinical Experiments

Issue: Unexpected behavioral changes in animal models.

Possible Cause & Solution:

- **Dose:** While preclinical studies have shown high tolerability, ensure the dose is within the reported effective range (e.g., 3.75 mg/kg to 15 mg/kg in mice) and that the formulation is prepared correctly.[1]
- **Off-Target Effects:** Although **(S,S)-BMS-984923** is highly selective for mGluR5, consider the specific genetic background of your animal model and potential unforeseen interactions.
- **Confounding Factors:** Review animal handling, housing, and other experimental conditions to rule out external stressors that may influence behavior.

Issue: Difficulty achieving desired brain receptor occupancy.

Possible Cause & Solution:

- Pharmacokinetics: **(S,S)-BMS-984923** has good oral bioavailability (50-90%) and penetrates the blood-brain barrier, with brain concentrations reaching levels as high as or higher than plasma concentrations.[\[1\]](#)[\[4\]](#) However, the timing of administration relative to tissue collection or behavioral testing is critical. In mice, a 7.5 mg/kg oral dose leads to brain concentrations nearly as high as plasma concentrations at 3 hours.[\[1\]](#)
- Route of Administration: Oral gavage is the most commonly cited route of administration in preclinical studies.[\[3\]](#) Ensure proper administration technique to guarantee the full dose is delivered.

Quantitative Data Summary

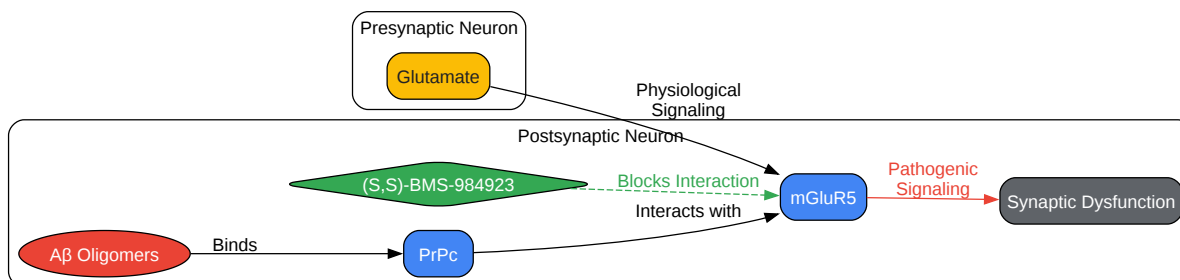
Table 1: Preclinical Pharmacokinetics and Dosing of **(S,S)-BMS-984923** in Mice

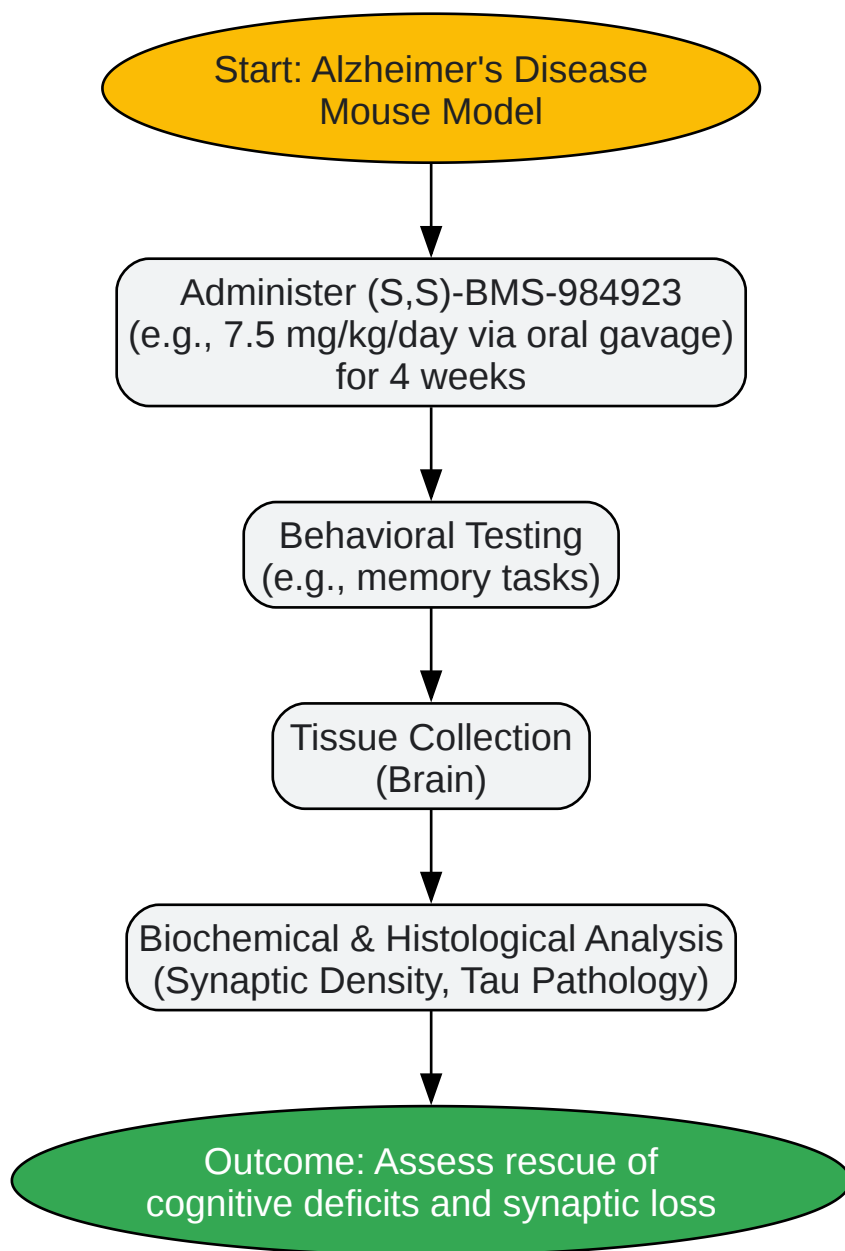
Parameter	Value	Species	Route	Source
Oral Bioavailability	50-90%	Mouse	Oral	[1]
Brain-to-Plasma Ratio	~1.0 at 3 hours	Mouse	Oral	[1]
Half-life	~3 hours	Mouse	Oral	[5]
Efficacious Dose (Alzheimer's Models)	3.75 mg/kg (twice daily) or 7.5 mg/kg (daily)	Mouse	Oral	[5]

Table 2: Summary of Phase 1a Single Ascending Dose Study in Healthy Older Adults

Doses Administered	Population	Key Safety Findings	Possibly Related Adverse Events
10, 40, 70, 100, 150, 200 mg	36 healthy older adults (50-80 years)	No serious adverse events; well-tolerated.	Brief oral sensations, transient dizziness, transient headache, transient hypertension, increased triglycerides.

Visualizations





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